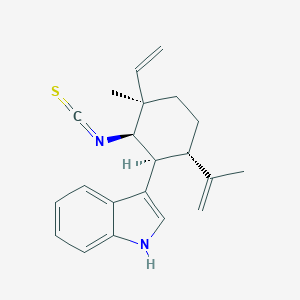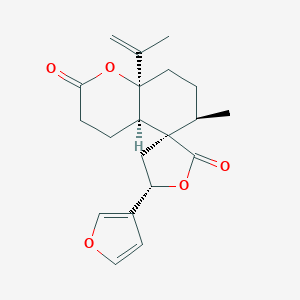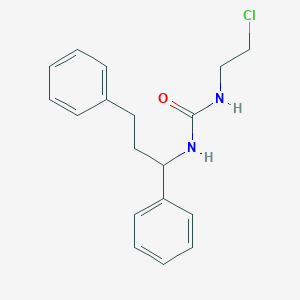
Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of alkylating agents and has been shown to possess anticancer properties.
Wirkmechanismus
Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- exerts its anticancer effects by alkylating DNA and RNA molecules, which leads to the inhibition of DNA replication and protein synthesis. This results in the death of cancer cells. It also inhibits the activity of certain enzymes that are necessary for the growth and survival of cancer cells.
Biochemische Und Physiologische Effekte
Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death. It also inhibits angiogenesis, which is the formation of new blood vessels that are necessary for the growth and spread of cancer cells. Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- has also been shown to have immunosuppressive effects, which can be useful in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- in lab experiments is its potency. It has been shown to be effective in the treatment of various types of cancer at low concentrations. It also has a relatively long half-life, which allows for sustained exposure to cancer cells. However, one of the limitations of using Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- in lab experiments is its toxicity. It can cause damage to healthy cells, which can limit its therapeutic potential.
Zukünftige Richtungen
For the study of Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- include the development of more potent and selective analogs, the study of its immunosuppressive effects, and the exploration of its potential for combination therapy and targeted drug delivery.
Synthesemethoden
Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- can be synthesized through a multi-step reaction process. The first step involves the reaction of 1,3-diphenyl-2-propen-1-one with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)-2-imidazolidinone. The second step involves the reaction of this compound with urea in the presence of a catalyst such as sodium methoxide. This reaction results in the formation of Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)-.
Wissenschaftliche Forschungsanwendungen
Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer properties and has been used in the treatment of various types of cancer such as breast cancer, lung cancer, and ovarian cancer. It has also been studied for its potential use in the treatment of other diseases such as multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus.
Eigenschaften
CAS-Nummer |
102433-47-6 |
|---|---|
Produktname |
Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- |
Molekularformel |
C18H21ClN2O |
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(1,3-diphenylpropyl)urea |
InChI |
InChI=1S/C18H21ClN2O/c19-13-14-20-18(22)21-17(16-9-5-2-6-10-16)12-11-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H2,20,21,22) |
InChI-Schlüssel |
IEEJPZRRIVRUHX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(C2=CC=CC=C2)NC(=O)NCCCl |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(C2=CC=CC=C2)NC(=O)NCCCl |
Synonyme |
1-(2-Chloroethyl)-3-(1,3-diphenyl-2-propyl)urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



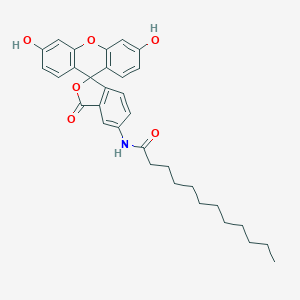
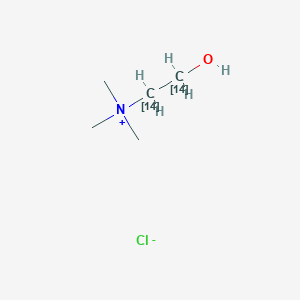




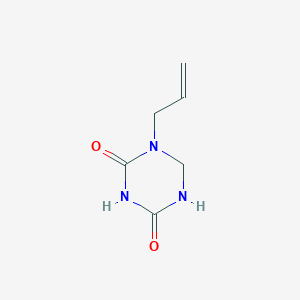
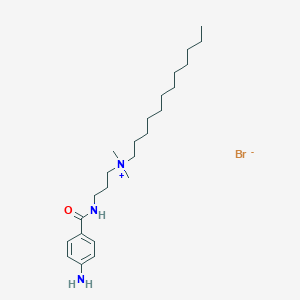
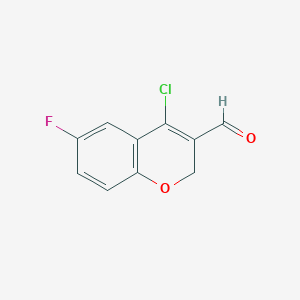
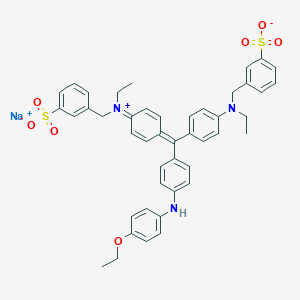
![1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B34393.png)
